molecular formula C16H16N2O3 B2741265 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 921913-14-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2741265
CAS No.: 921913-14-6
M. Wt: 284.315
InChI Key: WXEQXMGNTKQRTK-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Preparation Methods

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves several steps. One common synthetic route includes the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with furamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: A well-known quinolone antibiotic with strong antimicrobial activity.

    Nalidixic acid: An early quinolone antibiotic used to treat urinary tract infections.

    2-Hydroxyquinoline: A compound with various biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other quinoline derivatives.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEQXMGNTKQRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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